molecular formula C22H20N6O3S B2963595 6-benzyl-3-{[4-(2-pyridyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251550-43-2

6-benzyl-3-{[4-(2-pyridyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2963595
CAS No.: 1251550-43-2
M. Wt: 448.5
InChI Key: DRNGSIBMDYQPLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The benzyl group, piperazino group, isothiazolo group, and pyrimidine dione group contribute to the unique properties of this compound .

Scientific Research Applications

Antiviral Research

One of the notable applications of compounds structurally related to "6-benzyl-3-{[4-(2-pyridyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione" is in antiviral research. Specifically, derivatives of isothiazolopyrimidine have shown promising antiviral activities. For example, a study identified antiviral agents against HIV-1 infection showcasing the potential of isothiazolopyrimidine derivatives in early-stage viral infection intervention (Okazaki et al., 2015).

Anticancer Properties

The exploration of isothiazolopyrimidines also extends into anticancer research. Compounds within this category have displayed significant activity against various cancer cell lines, including leukemia, sarcoma, and Ehrlich carcinoma. This indicates their potential as templates for developing new anticancer drugs (Machoń et al., 1987).

Antibacterial and Antimicrobial Activities

Further, derivatives of pyrimidines, including those with structural similarities to the compound , have been synthesized and tested for their antibacterial and antimicrobial activities. Some synthesized compounds demonstrated promising results against a range of microbial strains, underlining the utility of these derivatives in developing new antimicrobial agents (Allehyani et al., 2022).

Mechanism of Action

While the exact mechanism of action for this specific compound is not known, similar compounds have been found to inhibit CDK2, a target for cancer treatment . This suggests that “6-benzyl-3-{[4-(2-pyridyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” might also have potential applications in cancer treatment .

Properties

IUPAC Name

6-benzyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3S/c29-20-18-17(24-22(31)28(20)14-15-6-2-1-3-7-15)19(32-25-18)21(30)27-12-10-26(11-13-27)16-8-4-5-9-23-16/h1-9H,10-14H2,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNGSIBMDYQPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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